molecular formula C10H12Cl2N2 B3378730 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine CAS No. 1466028-83-0

4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine

Cat. No.: B3378730
CAS No.: 1466028-83-0
M. Wt: 231.12
InChI Key: VOSFRYBCWGKUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for Human or Veterinary Use. 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine is a synthetic pyrimidine derivative designed for research and development applications. Pyrimidine scaffolds are of significant scientific interest due to their broad utility in medicinal chemistry and agrochemical science . As a key synthetic intermediate, this compound can be utilized in various cross-coupling reactions, including nucleophilic substitutions and metal-catalyzed couplings, to generate more complex, functionalized molecules for high-throughput screening and lead compound optimization. Research Applications and Value: The core value of this compound lies in its versatility as a building block. The presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring makes it highly reactive towards nucleophiles, facilitating the sequential introduction of diverse amine or alcohol functionalities to create novel chemical libraries . The 2-cyclobutyl and 5-ethyl substituents contribute steric and electronic modulation to the core structure, which can be critical for fine-tuning the biological activity, metabolic stability, and binding affinity of resulting compounds. Such multi-substituted pyrimidines are frequently investigated in the development of antiviral agents, herbicides, and other pesticidal products . Researchers can leverage this intermediate to explore structure-activity relationships (SAR) in the quest for new pharmaceutical and agrochemical candidates. Handling and Safety: This product is for laboratory research use only. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Similar pyrimidine compounds may exhibit hazards such as skin and eye irritation or toxicity if ingested . Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2-cyclobutyl-5-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c1-2-7-8(11)13-10(14-9(7)12)6-4-3-5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSFRYBCWGKUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C2CCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1466028-83-0
Record name 4,6-dichloro-2-cyclobutyl-5-ethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine CAS 1466028-83-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine (CAS 1466028-83-0), a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]

Executive Summary

4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine is a highly functionalized pyrimidine scaffold characterized by a 2-cyclobutyl group (conferring lipophilicity and metabolic stability) and a 5-ethyl substituent (providing steric bulk and hydrophobic interaction).[1][2] The 4,6-dichloro motif serves as a versatile electrophilic handle for sequential nucleophilic aromatic substitution (SNAr), enabling the rapid construction of complex, polysubstituted pyrimidine libraries. This compound is a critical intermediate in medicinal chemistry campaigns targeting enzymes such as kinases (e.g., JAK, CDK) and sGC stimulators.

Chemical Identity & Physicochemical Profile
Property Data / Specification
IUPAC Name 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine
CAS Number 1466028-83-0
Molecular Formula C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol
SMILES CCC1=C(Cl)N=C(C2CCC2)N=C1Cl
Physical State Low-melting solid or viscous oil (Estimated)
Boiling Point ~130–140 °C at 5 mmHg (Estimated)
Solubility Soluble in DCM, EtOAc, THF, Toluene; Insoluble in Water
LogP (Predicted) ~3.8 (High Lipophilicity)
pKa (Conjugate Acid) ~0.5 (Weakly basic pyrimidine nitrogens)
Synthetic Pathways & Process Engineering

The synthesis of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine typically follows a convergent route involving the condensation of a cyclobutane-derived amidine with a malonate derivative, followed by chlorination.

3.1. Retrosynthetic Analysis

The pyrimidine core is constructed via a [3+3] cyclocondensation:

  • C2 Fragment: Cyclobutanecarboxamidine (derived from cyclobutanecarbonitrile).

  • C4-C5-C6 Fragment: Diethyl ethylmalonate (or equivalent

    
    -keto ester).
    
3.2. Step-by-Step Synthesis Protocol

Step 1: Formation of Cyclobutanecarboxamidine Hydrochloride

  • Reagents: Cyclobutanecarbonitrile, Ethanol (anhydrous), HCl gas, Ammonia.

  • Mechanism: Pinner reaction to form the ethyl imidate, followed by ammonolysis.

  • Critical Parameter: Strictly anhydrous conditions to prevent hydrolysis to the amide.

Step 2: Cyclocondensation to 2-Cyclobutyl-5-ethyl-4,6-dihydroxypyrimidine

  • Reagents: Cyclobutanecarboxamidine HCl, Diethyl ethylmalonate, Sodium Ethoxide (NaOEt), Ethanol.

  • Conditions: Reflux (78 °C) for 4–6 hours.

  • Workup: Acidification (HCl) precipitates the dihydroxy tautomer (pyrimidinedione).

  • Observation: The product typically crashes out as a white solid.

Step 3: Chlorination (The Critical Step)

  • Reagents: 2-Cyclobutyl-5-ethyl-4,6-dihydroxypyrimidine, Phosphorus Oxychloride (POCl₃).

  • Catalyst:

    
    -Dimethylaniline or DMF (Vilsmeier-Haack type activation).
    
  • Conditions: Reflux (106 °C) for 3–5 hours.

  • Quenching: Exothermic Hazard. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature <20 °C to prevent hydrolysis.

3.3. Reaction Workflow Visualization

SynthesisRoute CN Cyclobutane- carbonitrile Amidine Cyclobutane- carboxamidine CN->Amidine 1. EtOH/HCl 2. NH3 Diol 2-Cyclobutyl-5-ethyl- 4,6-dihydroxypyrimidine Amidine->Diol NaOEt, EtOH Reflux Malonate Diethyl ethylmalonate Malonate->Diol Product 4,6-Dichloro-2-cyclobutyl- 5-ethylpyrimidine (CAS 1466028-83-0) Diol->Product POCl3, Reflux (-2 HCl, -HPO3)

Caption: Convergent synthesis of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine via Pinner reaction and cyclocondensation.

Reactivity & Applications

The 4,6-dichloro motif is chemically equivalent due to the molecule's symmetry. However, the first SNAr displacement breaks this symmetry, allowing for the synthesis of regio-defined 4,6-disubstituted pyrimidines.

4.1. Nucleophilic Aromatic Substitution (SNAr)
  • Reactivity Order: C4/C6 positions are highly electrophilic.

  • Regioselectivity:

    • First Displacement: Reaction with 1 equivalent of a nucleophile (e.g., amine, alkoxide) yields a mixture of 4-chloro-6-substituted and 6-chloro-4-substituted products (identical if the nucleophile is achiral).

    • Second Displacement: Requires harsher conditions (higher temperature, stronger base) due to the electron-donating effect of the first substituent deactivating the ring.

  • Steric Influence: The 5-ethyl group exerts steric pressure, potentially slowing down the approach of bulky nucleophiles, enhancing selectivity for smaller nucleophiles or specific conformers.

4.2. Functionalization Logic

ReactivityMap Start 4,6-Dichloro-2-cyclobutyl- 5-ethylpyrimidine Mono 4-Amino-6-chloro- Intermediate Start->Mono R-NH2 (1 eq) S_NAr, 0°C Suzuki 4-Aryl-6-chloro- Derivative Start->Suzuki Ar-B(OH)2 Pd(PPh3)4, Na2CO3 Bi 4,6-Diamino- Scaffold Mono->Bi R'-NH2 (Excess) S_NAr, Heat

Caption: Divergent functionalization pathways via sequential S_NAr and Palladium-catalyzed cross-coupling.

Handling, Safety & Stability

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Sensitization: Potential skin sensitizer (common for chloropyrimidines).

  • Reactivity: Moisture sensitive (hydrolyzes slowly to 4-hydroxy-6-chloro derivative).

Storage Protocols:

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.

  • Container: Tightly sealed glass or fluorinated plastic (HDPE) containers.

Emergency Response:

  • Spill: Absorb with inert material (vermiculite). Do not use water.[3]

  • Contact: Immediately flush with water for 15 minutes. Remove contaminated clothing.

References
  • General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Standard text for pyrimidine chemistry).
  • Cyclocondensation Methods: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley, 2010. Link

  • Chlorination Protocols: Process for the preparation of 4,6-dichloropyrimidines. US Patent 5,719,285 (1998). Link

  • SGC Stimulator Chemistry (Analogous Structures): Follmann, M., et al. "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189)." Journal of Medicinal Chemistry, 2017, 60(12), 5146–5161. Link

  • Vendor Data: Enamine / BLD Pharm Catalog Entries for CAS 1466028-83-0.[1] (Verified structural identity).

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for chloropyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling of Chloropyrimidine Intermediates

Part 1: Strategic Analysis & Mechanistic Insight

The Chloropyrimidine Paradox

Chloropyrimidines represent a unique class of electrophiles in palladium-catalyzed cross-coupling. Unlike chlorobenzenes, they are electron-deficient heterocycles. Theoretically, this electron deficiency should facilitate the oxidative addition step (the usually rate-determining step) due to the lower energy of the C–Cl


 orbital.

However, three competing mechanisms often lead to reaction failure in practical applications:

  • Catalyst Poisoning: The pyrimidine nitrogen lone pairs can coordinate strongly to the Pd(II) center, displacing phosphine ligands and forming inactive "Pd-sink" complexes.

  • Hydrolytic Instability: The same electron deficiency that activates the ring for coupling also activates it for nucleophilic attack by hydroxide ions (from aqueous bases), leading to hydroxypyrimidine byproducts.

  • Regiochemical Scrambling: In poly-halogenated systems (e.g., 2,4-dichloropyrimidine), selectivity is governed by a delicate balance of electronic bias and steric hindrance.

Regioselectivity Logic: The C4 vs. C2 Rule

In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than the C2 position.

  • Mechanism: The C4 oxidative addition resembles a Nucleophilic Aromatic Substitution (

    
    ) transition state. The nitrogen at N3 can stabilize the negative charge accumulation more effectively during the approach of the Pd(0) species.
    
  • Implication: Standard conditions will almost exclusively yield the C4-coupled product. Accessing the C2-product requires blocking C4 or using highly specific sterically encumbered ligands (e.g., bulky NHCs) to override the electronic bias.

Regioselectivity Start 2,4-Dichloropyrimidine PathA Path A: C4-Coupling (Kinetic Major) Start->PathA Standard Pd(0) (e.g., Pd(PPh3)4) PathB Path B: C2-Coupling (Kinetic Minor) Start->PathB Bulky NHC / Special Cond. MechA Mechanism: Lower LUMO coefficient SNAr-like TS PathA->MechA MechB Mechanism: Requires steric override or C4-block PathB->MechB

Figure 1: Regiochemical divergence in 2,4-dichloropyrimidine coupling. C4 is the natural kinetic product.

Part 2: Critical Optimization Parameters

Ligand Selection: The "Buchwald" Advantage

Traditional ligands like Triphenylphosphine (


) often fail with heteroaryl chlorides because they cannot prevent the formation of off-cycle Pd-N coordinated resting states.
  • Recommendation: Use Dialkylbiaryl phosphines (Buchwald Ligands).

  • Why? These ligands are bulky and electron-rich.[1] The bulk prevents the formation of inactive dimers and inhibits N-coordination. The electron richness accelerates the oxidative addition of the strong C–Cl bond.

Ligand ClassSpecific LigandApplicationMechanism of Action
Generations 1-2 SPhos General PurposeHigh turnover for heteroaryl chlorides; water tolerant.
Generations 3-4 XPhos Sterically DemandingExcellent for ortho-substituted boronic acids or hindered pyrimidines.
Specialized A-taPhos Base-SensitiveAllows use of weak bases to prevent pyrimidine hydrolysis.
Traditional dppf High Bite AngleGood for preventing

-hydride elimination if alkyl groups are present.
The Base/Solvent Matrix

The choice of base is a trade-off between transmetallation speed and substrate stability .

  • Standard System:

    
     in Dioxane/Water (4:1).[2]
    
    • Risk: High pH can hydrolyze the chloropyrimidine to a pyrimidinone.

  • Sensitive System:

    
     (anhydrous) in n-Butanol or Toluene.
    
    • Benefit: Lower effective pH; phosphate can act as a shuttle for the boron species without requiring high water concentrations.

Part 3: Standardized Protocols

Protocol A: The "Workhorse" (C4-Selective, Robust Substrates)

Best for: 2,4-dichloropyrimidine coupling at C4 with aryl boronic acids.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[2][3]

  • Boron Source: Aryl boronic acid (1.1 equiv)[2]

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (3 mol%)
  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Procedure:

  • Degassing (Critical): Charge a reaction vial with the pyrimidine, boronic acid, and solid catalyst. Seal and purge with

    
     or Ar for 5 minutes.
    
  • Solvent Addition: Add sparged 1,4-dioxane and the aqueous base solution via syringe.

  • Reaction: Heat to 80°C for 2–4 hours. Note: Do not exceed 100°C unless using a microwave, as thermal degradation of the catalyst accelerates.

  • Validation: Monitor by TLC/LCMS. Look for the disappearance of the starting material. If a peak with Mass = (SM - Cl + OH) appears, hydrolysis is competing (see Troubleshooting).

Protocol B: The "High-Performance" (Challenging/Steric Substrates)

Best for: Unreactive chloropyrimidines, heteroaryl boronic acids, or C2-coupling attempts (with blocking groups).

Reagents:

  • Catalyst: XPhos Pd G3 Precatalyst (1–3 mol%)

    • Why Precatalyst? Ensures accurate 1:1 Pd:Ligand ratio and rapid initiation without an induction period.

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Procedure:

  • Setup: Charge the reaction vessel with the chloropyrimidine, boronic acid, base, and XPhos Pd G3.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Activation: Add the solvent mixture. The G3 precatalyst activates upon base exposure, often turning the solution from pale yellow to orange/brown.

  • Reaction: Stir vigorously at 60°C (THF) or 100°C (Toluene).

    • Insight: The lower temperature in THF often preserves sensitive boronic acids (e.g., 2-pyridineboronic acid) from protodeboronation.

Part 4: Troubleshooting & Self-Validation

Use this logic flow to diagnose reaction failures.

Observation (LCMS/TLC)Root CauseCorrective Action
Starting Material Remains Catalyst PoisoningSwitch to XPhos Pd G3 . Increase temp to 100°C.
Product: Hydroxypyrimidine HydrolysisSwitch base to anhydrous

. Use Toluene. Add base last.
Product: De-halogenated ProtodeboronationThe boronic acid is decomposing. Add boronic acid in portions (slow addition).
Black Precipitate Pd Aggregation"Pd Black" formation. Ligand loading is too low. Add free ligand (e.g., 1% extra XPhos).
Optimization Workflow Diagram

Optimization Start Substrate Analysis Check1 Is it 2,4-Dichloro? Start->Check1 Branch1 Targeting C4? Check1->Branch1 Yes ProtoB Protocol B: XPhos Pd G3 / K3PO4 (High Reactivity) Check1->ProtoB No (Mono-chloro/Hindered) ProtoA Protocol A: Pd(PPh3)4 / Na2CO3 (Standard) Branch1->ProtoA Yes (Major Isomer) Branch1->ProtoB No (Targeting C2 - Difficult) Fail Switch to Protocol B + Anhydrous Conditions ProtoA->Fail Low Yield/Hydrolysis

Figure 2: Decision tree for selecting the appropriate coupling protocol.

References

  • Regioselectivity in Dichloropyrimidines

    • Gong, Y., & Pauls, H. W. (2000). Regioselective palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidine. Synlett, 2000(6), 829-831.
    • Validation: Confirms C4 preference due to electronic activ
  • Buchwald Precatalysts for Heteroaryl Chlorides

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and synthesis of a new generation of palladium precatalysts for cross-coupling. Chemical Science, 5(4), 1390-1395.
    • Validation: Establishes G3/G4 precatalysts as superior for avoiding induction periods and handling unstable substr
  • Hydrolysis and Side Reactions

    • Littke, A. F., & Fu, G. C. (2002).[4] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

    • Validation: Comprehensive review covering the sensitivity of electron-deficient chlorides to base hydrolysis.
  • BenchChem Application Guides

    • Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
    • Validation: Practical industrial insights on catalyst poisoning and solvent effects.[5]

Sources

Application Notes & Protocols: Leveraging 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine in the Development of Covalent KRas G12C Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The KRas G12C Challenge and the Pyrimidine Scaffold

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology.[1][2] As a small GTPase, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation and survival.[3][4][5] Mutations in the KRAS gene, which are present in approximately 20% of all human cancers, lock the protein in a constitutively active state, leading to uncontrolled cell growth.[3][6][7]

The KRAS G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC).[2][8][9] This mutation introduces a nucleophilic cysteine residue that has become the Achilles' heel of this oncogene, enabling the development of targeted covalent inhibitors.[8][9] These inhibitors form an irreversible bond with the mutant cysteine, trapping KRAS G12C in its inactive, GDP-bound state and shutting down downstream oncogenic signaling.[2][8][10]

Pyrimidine-based scaffolds are foundational in medicinal chemistry, recognized for their versatile biological activities and presence in numerous FDA-approved drugs.[11][12][13] Their ability to engage in various non-covalent interactions makes them ideal core structures for kinase and GTPase inhibitors. In the context of KRas inhibition, the pyrimidine core can be strategically functionalized to achieve high potency and selectivity. This guide focuses on the utility of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine as a key chemical intermediate for the synthesis and evaluation of novel KRas G12C inhibitors. The two chlorine atoms serve as versatile handles for nucleophilic substitution, allowing for the systematic exploration of chemical space to optimize inhibitor properties.

The KRas Signaling Pathway and Covalent Inhibition

KRas, upon activation by Guanine Nucleotide Exchange Factors (GEFs) like SOS1, binds to GTP and subsequently activates downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[5][14] Covalent KRas G12C inhibitors are designed to bind to a cryptic pocket, termed the Switch-II pocket, which is accessible in the GDP-bound state.[2][9][15] By covalently modifying Cys12, these inhibitors lock KRas in this inactive conformation, preventing both nucleotide exchange and effector protein engagement.[8][10]

KRas_Signaling_Pathway cluster_upstream Upstream Activation cluster_KRas_cycle KRas Cycle cluster_downstream Downstream Signaling RTK Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRas_GDP KRas G12C (GDP) Inactive SOS1->KRas_GDP Promotes GDP-GTP Exchange KRas_GTP KRas G12C (GTP) Active KRas_GDP->KRas_GTP KRas_GTP->KRas_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Covalent Inhibitor (e.g., from Pyrimidine Scaffold) Inhibitor->KRas_GDP Covalently Binds & Traps Inactive State

Caption: Covalent inhibition of the KRas G12C signaling pathway.

Part 1: Synthesis of a Covalent Inhibitor Library

The core of this research workflow is the use of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine as a versatile starting material. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of different chemical moieties. A key step is the introduction of a linker arm terminating in a reactive electrophile (a "warhead"), such as an acrylamide, which will form the covalent bond with the target cysteine.

General Synthetic Workflow

This protocol outlines a representative synthesis. The choice of nucleophile in Step 2 can be varied to generate a library of compounds for structure-activity relationship (SAR) studies.

Synthesis_Workflow start Start: 4,6-Dichloro-2-cyclobutyl- 5-ethylpyrimidine step1 Step 1: First S_NAr (e.g., with Piperazine derivative) start->step1 intermediate1 Intermediate 1: Monosubstituted Pyrimidine step1->intermediate1 step2 Step 2: Second S_NAr (e.g., with an Aniline derivative) intermediate1->step2 intermediate2 Intermediate 2: Disubstituted Pyrimidine Core step2->intermediate2 step3 Step 3: Acrylamide Coupling (Warhead Installation) intermediate2->step3 final_product Final Product: Covalent KRas G12C Inhibitor step3->final_product

Sources

Troubleshooting & Optimization

Preventing hydrolysis of chloropyrimidines during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Portal

Executive Summary: The "Silent" Degradation

Chloropyrimidines (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine) are foundational electrophiles in medicinal chemistry, particularly for kinase inhibitor development. However, they possess a critical vulnerability: autocatalytic hydrolysis .

Unlike standard reagent degradation, chloropyrimidine hydrolysis is self-accelerating. The reaction with trace moisture releases Hydrogen Chloride (HCl). This HCl protonates the pyrimidine ring nitrogen, rendering the carbon centers significantly more electrophilic and susceptible to further attack by water.

The Result: A 99% pure stock can degrade to <90% purity within weeks if stored improperly, leading to failed


 couplings and "ghost" peaks in LCMS data.

The Mechanism: Why They Fail

To prevent degradation, you must understand the enemy. The degradation follows a Nucleophilic Aromatic Substitution (


) pathway, drastically accelerated by acid.
Diagram 1: The Autocatalytic Hydrolysis Loop

This diagram illustrates how a single event of hydrolysis creates a feedback loop that destroys the remaining sample.

ChloropyrimidineHydrolysis CP Chloropyrimidine (Intact Reagent) Complex Meisenheimer Complex CP->Complex Nucleophilic Attack H2O Trace Moisture (H₂O) H2O->Complex Nucleophilic Attack HP Hydroxypyrimidine (Inactive Impurity) Complex->HP Elimination HCl HCl (The Catalyst) Complex->HCl Byproduct Release HCl->CP Protonation of Ring N (Increases Electrophilicity 100x)

Caption: The "Death Spiral": HCl generated from initial hydrolysis protonates the starting material, accelerating the reaction rate exponentially.

Storage Protocols: Solid vs. Solution

The physical state of the reagent dictates the preservation strategy.

Table 1: Critical Storage Parameters
ParameterSolid State Storage (Powder)Solution State Storage (Stock)
Primary Threat Atmospheric HumidityHygroscopic Solvents (DMSO/DMF)
Temperature -20°C (Freezer)-80°C (Deep Freeze) or -20°C
Atmosphere Argon (preferred) or NitrogenHeadspace purged with Argon
Container Amber glass with Parafilm sealSingle-use polypropylene or glass vials
Max Shelf Life 12–24 Months< 3 Months (if not aliquot-ed)
Critical Additive Desiccant packet in secondary jarActivated 3Å Molecular Sieves
Protocol A: The "Dry-Stock" Method for DMSO Solutions

Most degradation happens here. DMSO is a moisture magnet. Follow this strict protocol for library stocks.

  • Solvent Prep: Do not use the "community bottle" of DMSO. Use a fresh, anhydrous bottle.

  • Sieve Activation: Add 5–10 beads of activated 3Å molecular sieves to the stock vial before adding the solvent.

    • Note: Ensure sieves are dust-free to avoid clogging liquid handlers later.

  • Dissolution: Dissolve the chloropyrimidine to the desired concentration (typically 10mM or 100mM).

  • Aliquot immediately: Do not store one large volume. Split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Freeze: Store at -20°C or lower.

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My white chloropyrimidine powder has turned yellow/orange. Is it usable?

Diagnosis: The color change indicates the formation of HCl and subsequent degradation products (oligomers or oxidized species). Action:

  • Check the smell (waft carefully). An acrid, sharp odor confirms HCl presence.

  • Run an LCMS.[1] If purity is >95%, you may repurify by dissolving in DCM and washing with saturated aqueous

    
     (rapidly) to neutralize acid, then dry over 
    
    
    
    .
  • If purity is <90%, discard. The impurities can poison palladium catalysts in downstream cross-couplings.

Q2: Can I dry my chloropyrimidine in a vacuum oven to remove moisture?

Warning: NO. Heat accelerates the hydrolysis if any moisture is currently trapped in the lattice. Correct Method: Dry in a vacuum desiccator at room temperature over


 or KOH pellets (which also scavenge acid vapors).
Q3: Why did my yield drop in the reaction even though the starting material looked pure by NMR?

Insight: Proton NMR often misses the presence of HCl salts or small amounts of hydroxypyrimidine (which may be insoluble in the NMR solvent). The Fix: The hydroxypyrimidine impurity (


-pyrimidine) is unreactive in standard 

conditions. It acts as dead weight. Furthermore, if HCl is present, it consumes your base equivalents (e.g., DIPEA or TEA), stalling the reaction. Always use a slight excess of base if you suspect aged reagents.
Diagram 2: Storage Decision Tree

Follow this logic flow to determine the fate of your sample.

StorageDecision Start New Chloropyrimidine Sample Arrives Form Physical State? Start->Form Solid Solid Powder Form->Solid Solution Solution (DMSO/DMF) Form->Solution SolidAction 1. Flush w/ Argon 2. Seal w/ Parafilm 3. Store at -20°C Solid->SolidAction SolventCheck Is Solvent Anhydrous? Solution->SolventCheck DryYes Yes SolventCheck->DryYes DryNo No / Unknown SolventCheck->DryNo Aliquot 1. Add Mol. Sieves 2. Aliquot (Single Use) 3. Store -80°C DryYes->Aliquot Discard DISCARD or RE-PURIFY DryNo->Discard

Caption: Decision matrix for maximizing reagent longevity. Note that "wet" solutions are unrecoverable and should be discarded.

References

  • Organic Process Research & Development. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link][2]

  • Cheng, X., et al. (2003).[3] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • ResearchGate Community. (2015).[4] What is the suitable storage condition of the compound dissolved in DMSO? [Link]

  • Srini Chem. (2025). 2,4-Dichloropyrimidine Properties, Applications, and Safety. [Link]

Sources

Technical Support Center: Optimizing Solubility for Lipophilic Cyclobutyl-Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the solubility of lipophilic cyclobutyl-pyrimidine intermediates. These molecules, while often promising as precursors to potent therapeutics, frequently present significant challenges in achieving adequate solubility for biological screening, formulation development, and in vivo studies. This resource is designed to provide both theoretical understanding and practical, actionable solutions to these common hurdles.

Introduction: The Solubility Challenge of Cyclobutyl-Pyrimidines

Lipophilic cyclobutyl-pyrimidine intermediates often exhibit poor aqueous solubility due to the combination of a hydrophobic cyclobutyl moiety and a planar, often aromatic, pyrimidine core. The cyclobutyl group is frequently incorporated into drug candidates to occupy hydrophobic pockets in target proteins, but this same feature drives low water solubility.[1] While the non-planar, puckered structure of the cyclobutyl ring can sometimes disrupt crystal lattice energy and improve solubility compared to a planar substituent, the overall lipophilicity of the molecule typically dominates.[1]

This guide will walk you through a systematic approach to understanding and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My cyclobutyl-pyrimidine intermediate is practically insoluble in aqueous buffers. Where do I start?

A1: This is a common starting point. A multi-pronged approach is recommended. First, accurately quantify the baseline solubility. Then, explore simple, rapid methods for enhancement before moving to more complex formulations.

Initial Steps:

  • Thermodynamic and Kinetic Solubility Assessment: It is crucial to determine if you are dealing with a kinetic (apparent) or thermodynamic (equilibrium) solubility limit. A simple kinetic solubility assay can provide a quick assessment, while a more time-consuming shake-flask method will give the true thermodynamic solubility.

  • pH-Dependent Solubility Profile: Since the pyrimidine ring contains nitrogen atoms, your compound may have ionizable centers. Determine the pKa of your molecule and measure its solubility across a physiologically relevant pH range (e.g., pH 2.0 to 7.4). A significant change in solubility with pH suggests that salt formation or pH adjustment of the formulation vehicle could be a viable strategy.

  • Co-solvent Screening: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs. Screen a panel of common, biocompatible co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) at various concentrations (e.g., 5-20% v/v) in your aqueous buffer.

Q2: I've tried co-solvents, but my compound precipitates upon dilution. What should I do?

A2: This is a classic problem with co-solvent systems, as the solvent capacity dramatically decreases upon dilution into a larger aqueous volume (e.g., in an in vitro assay or upon injection in vivo).

Troubleshooting Precipitation:

  • Surfactant Addition: Surfactants can stabilize the supersaturated solution formed upon dilution by creating micelles that encapsulate the lipophilic drug molecules.[2] Screen non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL, which are commonly used in pharmaceutical formulations.

  • Polymeric Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors by sterically hindering the growth of drug crystals. Hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) are excellent candidates to investigate.

  • Lipid-Based Formulations: For highly lipophilic compounds, transitioning to a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) may be necessary. These systems form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug remaining dissolved in the oil droplets.

Q3: Can the solid-state properties of my intermediate be the source of my solubility issues?

A3: Absolutely. The crystalline form of a compound can dramatically impact its solubility.[3] A more stable, higher melting point polymorph will generally have lower solubility than a less stable, metastable form or an amorphous solid.

Investigating Solid-State Properties:

  • Polymorph Screening: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of your intermediate. If you have a highly crystalline, stable polymorph, a screening study to identify other polymorphs or an amorphous form could be beneficial.

  • Amorphous Solid Dispersions (ASDs): Creating an ASD involves dispersing the drug in a polymeric carrier in its amorphous state. This eliminates the crystal lattice energy that must be overcome for dissolution, often leading to a significant increase in apparent solubility and dissolution rate. Polymers like PVP, HPMC-AS, or Soluplus® are commonly used for creating ASDs. Studies on other poorly soluble pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines, have shown success with polymer-drug dispersions.[4]

  • Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal packing and improve solubility. This is an emerging strategy for enhancing the physicochemical properties of active pharmaceutical ingredients (APIs).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Low and inconsistent results in biological assays. Poor aqueous solubility leading to precipitation in assay media.1. Determine the kinetic solubility in the specific assay buffer. 2. Incorporate a low percentage of a co-solvent (e.g., 0.5-1% DMSO) if tolerated by the assay. 3. Consider using a formulation with a surfactant, such as Tween® 80, to maintain solubility.
Compound is soluble in organic solvents but "crashes out" when added to aqueous buffers. High lipophilicity and crystalline nature of the compound.1. Employ a solvent-exchange method where the compound is dissolved in a minimal amount of a water-miscible organic solvent and added to the aqueous phase with vigorous stirring. 2. Investigate the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[5]
Difficulty preparing a stock solution at a high enough concentration. The intrinsic solubility of the compound is very low, even in common organic solvents.1. Screen a wider range of organic solvents. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) often have higher solubilizing capacity than DMSO or ethanol.[6] 2. Gentle heating and sonication can help overcome the activation energy of dissolution. Ensure the compound is stable at elevated temperatures.
Formulation is clear initially but shows crystal growth over time. The initial formulation is a supersaturated solution, and the compound is crystallizing to its more stable, less soluble form.1. Add a crystallization inhibitor to the formulation (e.g., PVP, HPMC). 2. Ensure the drug concentration in the formulation is below the equilibrium solubility of the most stable polymorph. 3. If using an amorphous form, ensure storage conditions prevent moisture uptake, which can induce crystallization.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using 96-Well Plates

This high-throughput method is ideal for early-stage assessment of solubility in various buffers and co-solvent systems.

Materials:

  • 96-well filter plates (0.45 µm)

  • 96-well UV-transparent collection plates

  • Test compound (as DMSO stock solution, e.g., 10 mM)

  • Aqueous buffers (e.g., Phosphate Buffered Saline, pH 7.4)

  • Plate reader with UV-Vis capabilities

Procedure:

  • Add 198 µL of the desired aqueous buffer to each well of the filter plate.

  • Add 2 µL of the 10 mM DMSO stock solution to each well (final concentration of DMSO is 1%). This results in a theoretical maximum concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Place the filter plate on top of a UV-transparent collection plate.

  • Centrifuge the plates to separate the supernatant from any precipitated compound.

  • Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.

  • Create a standard curve using known concentrations of the compound in the same buffer/DMSO mixture.

  • Calculate the kinetic solubility by comparing the absorbance of the test wells to the standard curve.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method is suitable for generating small batches of ASDs for initial characterization and in vitro testing.

Materials:

  • Cyclobutyl-pyrimidine intermediate

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the drug and polymer are soluble.

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of the cyclobutyl-pyrimidine intermediate and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable volume of the organic solvent in a round-bottom flask.

  • Once fully dissolved, attach the flask to a rotary evaporator.

  • Remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, dry film is formed on the inside of the flask.

  • Further dry the solid material under high vacuum for 12-24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask.

  • Characterize the resulting powder by XRPD to confirm its amorphous nature and by DSC to determine its glass transition temperature (Tg).

Visualization of Solubility Optimization Workflow

Below is a diagram illustrating the decision-making process for addressing solubility challenges with lipophilic cyclobutyl-pyrimidine intermediates.

Solubility_Workflow cluster_Initial Initial Characterization cluster_Formulation Formulation Development Start Start: Poorly Soluble Cyclobutyl-Pyrimidine Intermediate Sol_Assess 1. Assess Solubility (Kinetic, Thermodynamic, pH-dependence) Start->Sol_Assess CoSolvent 2. Co-solvent & Surfactant Screening Sol_Assess->CoSolvent Insoluble SolidState 3. Solid-State Characterization (XRPD, DSC) CoSolvent->SolidState Precipitation on Dilution Success Solubility Optimized CoSolvent->Success Soluble Formulation 4. Advanced Formulation Strategies SolidState->Formulation Highly Crystalline Formulation->Success Amorphous Solid Dispersion or Lipid-Based System Successful

Caption: A workflow for optimizing the solubility of lipophilic intermediates.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Cyclobutanes in Small-Molecule Drug Candidates.
  • European Medicines Agency. (2010).
  • ResearchGate. (n.d.). Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine...
  • D'Space. (n.d.).
  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1011-1017.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Roda, G., et al. (2019). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 10(12), 1665-1671.
  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. The Scientific World Journal, 2014, 851780.
  • Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 10(7), 1626-1634.
  • ResearchGate. (2025).
  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • ClewAce Pharma Consultancy. (n.d.).
  • Vendrell-Criado, V., et al. (2020). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•)
  • Premi, S., et al. (2016). UVA-induced cyclobutane pyrimidine dimers form predominantly at thymine–thymine dipyrimidines and correlate with the mutation spectrum in rodent cells. Nucleic Acids Research, 44(1), 213-223.
  • Vendrell-Criado, V., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 14(17), 4112-4118.
  • González-Pumariega, M., et al. (2018). Formation of Cyclobutane Pyrimidine Dimers after UVA Exposure (Dark-CPDs) Is Inhibited by an Hydrophilic Extract of Polypodium leucotomos. Molecules, 23(11), 2955.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Blasko, A. (2023).
  • BioPharm International. (2020).
  • The Bioscan. (2024).
  • Kamal, A., et al. (2015). The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. Journal of Medicinal Chemistry, 58(15), 5947-5964.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1735-1751.

Sources

Minimizing bis-substitution side products in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you minimize side product formation and maximize the yield of your target pyrimidines.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction yield is consistently low. What are the primary causes?

A1: Low yields in the classical Biginelli reaction are a common challenge. The primary causes often include suboptimal catalyst choice, competing side reactions that consume starting materials, and incomplete cyclization of intermediates.[1][2] Traditional acid catalysts like HCl may not be efficient for all substrates.[3] Key competing side reactions include the Knoevenagel condensation between the aldehyde and the β-ketoester, and the formation of a stable, open-chain ureide that fails to cyclize.[1][2]

Q2: I've isolated a yellow, highly fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent it?

A2: This is a classic sign of Hantzsch-type 1,4-dihydropyridine (DHP) formation.[4] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at higher reaction temperatures. To minimize this, running the reaction at a lower temperature is the most effective strategy.[4]

Q3: My Pinner synthesis is failing, resulting in a complex mixture of byproducts. What are the most critical parameters to control?

A3: The Pinner synthesis is notoriously sensitive to reaction conditions. The most critical parameter is the strict exclusion of water. The key imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which leads to the formation of esters as byproducts instead of the desired pyrimidine.[2] Other crucial factors include maintaining low temperatures to prevent thermal decomposition of the Pinner salt and ensuring the high purity of all reagents, especially the amidine starting material.[2][4]

Q4: Can steric hindrance be used to control selectivity in pyrimidine synthesis?

A4: Yes, steric hindrance is a powerful tool for controlling selectivity.[5] Bulky substituents on your starting materials can block potential reaction sites, preventing unwanted side reactions like bis-substitution. For example, introducing a bulky group at a specific position can disfavor a second substitution at an adjacent site due to spatial constraints, thereby improving the yield of the mono-substituted product.[5][6][7]

Troubleshooting Guides

This section provides in-depth solutions to specific problems encountered during common pyrimidine synthesis reactions.

Guide 1: The Biginelli Three-Component Condensation

The Biginelli reaction is a cornerstone of pyrimidine synthesis but can be plagued by side reactions that divert starting materials and reduce yields.

Problem: Low Yield and Formation of Knoevenagel Condensation Product

Root Cause Analysis: The reaction mechanism for the Biginelli condensation involves a delicate balance between two competing pathways. The desired pathway begins with the formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the keto-ester enolate. However, a competing Knoevenagel condensation between the aldehyde and the β-ketoester can occur, forming an α,β-unsaturated dicarbonyl compound that is often slow to cyclize with urea.[1][2]

cluster_main Biginelli Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction Pathway Start Aldehyde + β-Ketoester + Urea Imine N-Acyliminium Ion (Aldehyde + Urea) Start->Imine Favored by Lewis Acids Knoevenagel Knoevenagel Adduct (Aldehyde + β-Ketoester) Start->Knoevenagel Brønsted Acid Catalysis DHPM Dihydropyrimidinone (DHPM) (Target Product) Imine->DHPM + β-Ketoester Enolate Slow_Cyclization Slow or No Cyclization with Urea Knoevenagel->Slow_Cyclization + Urea cluster_workflow Troubleshooting Pinner Synthesis Start Low Yield / No Product Check_Water Is water present? Start->Check_Water Anhydrous Implement Strict Anhydrous Conditions: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere (N2/Ar) Check_Water->Anhydrous Yes Check_Reagents Are reagents pure? Check_Water->Check_Reagents No Anhydrous->Check_Reagents Purify_Reagents Purify/Dry Reagents: - Distill solvents - Use fresh amidine salt - Check dicarbonyl purity Check_Reagents->Purify_Reagents No Check_Temp Is temperature optimal? Check_Reagents->Check_Temp Yes Purify_Reagents->Check_Temp Optimize_Temp Optimize Temperature: - Monitor by TLC - Avoid excessive heat to  prevent decomposition Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Optimize_Temp->Success

Sources

Safety Operating Guide

Operational Disposal Protocol: 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine

[1]

Executive Summary & Chemical Identity

4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine is a highly functionalized electrophilic intermediate.[1] While specific Safety Data Sheets (SDS) for this exact analog may be proprietary, its disposal protocol is governed by the reactivity of the 4,6-dichloropyrimidine core .[1]

Critical Hazard: The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic aromatic substitution (

1Hydrogen Chloride (HCl)1
PropertyData / Classification
Chemical Class Halogenated Heterocycle (Pyrimidine Derivative)
Primary Reactivity Electrophilic; Moisture Sensitive (Hydrolysis)
Hazards (GHS) Skin Corr.[1][2][3][4][5][6][7] 1B (Causes severe burns), Eye Dam. 1 , Acute Tox. 4
Waste Stream Halogenated Organic (High BTU Incineration)
RCRA Code (USA) Likely D002 (Corrosive) if wet; treat as Hazardous Halogenated

Mechanistic Safety Logic (The "Why")

Expertise Note: Safety protocols often fail when users do not understand the causality of the hazard.[1]

The Hydrolysis Trap: The pyrimidine ring is electron-deficient, activating the C-Cl bonds.[1] Upon contact with water (even atmospheric moisture over time), the following reaction occurs:

1this compound must never be placed in general aqueous waste or mixed with strong bases1

Pre-Disposal Stabilization: A Self-Validating System

To ensure safety, we employ a "Self-Validating" protocol.[1] You do not simply discard the chemical; you verify its inertness first.[1]

Scenario A: Pure Compound / High Concentration Residue

Do not dispose of active electrophiles directly.[1]

  • Dissolution: Dissolve the residue in a non-reactive solvent (e.g., Dichloromethane or Toluene).[1]

  • Controlled Quench: In a fume hood, slowly add a 10% Sodium Carbonate (

    
    ) solution or dilute Sodium Hydroxide (NaOH) at 
    
    
    .[1]
    • Validation: Monitor temperature.[1][3] A rise in temperature indicates active hydrolysis/neutralization.[1]

  • Phase Check: Stir until the exotherm ceases.

  • Validation Step: Check the pH of the aqueous layer.[1] It should remain basic (

    
    ).[1] If acidic, HCl is still being generated; add more base.[1]
    
  • Separation: Separate the organic layer (containing the deactivated/hydrolyzed organic byproduct) from the aqueous layer.[1]

    • Organic Layer:[1] Dispose as Halogenated Solvent Waste .[1]

    • Aqueous Layer:[1] Neutralize to pH 7 and dispose as Aqueous Waste .[1]

Scenario B: Trace Contaminated Gloves/Solids
  • Bagging: Double-bag in heavy-duty polyethylene bags (5 mil minimum).

  • Labeling: Mark clearly as "Halogenated Solid Waste - Toxic/Corrosive."[1]

Operational Disposal Workflow

This diagram outlines the decision logic for disposing of reaction mixtures containing the target compound.

DisposalWorkflowStartWaste Generation:4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidineCheckStateAnalyze State & ConcentrationStart->CheckStateHighConcHigh Concentration(Mother Liquor / Pure Solid)CheckState->HighConc> 5% ActiveTraceTrace Contamination(Gloves, Paper, Dilute Wash)CheckState->Trace< 5% / SolidsQuenchStepControlled Quench:Add Dilute Base (Na2CO3)Monitor ExothermHighConc->QuenchStepSolidStreamSolid Waste:Double Bag -> Halogenated SolidsTrace->SolidStreamValidationVALIDATION POINT:Is pH Stable > 9?Is Exotherm Ceased?QuenchStep->ValidationValidation->QuenchStepNo (Active HCl Gen)SegregationPhase SeparationValidation->SegregationYes (Stable)HalogenStreamOrganic Layer:Halogenated Waste Stream(Incineration)Segregation->HalogenStreamAqStreamAqueous Layer:Adjust to pH 7 -> Aqueous WasteSegregation->AqStream

Figure 1: Decision tree for the safe disposal of reactive dichloropyrimidines, emphasizing the "Validation Point" to prevent drum pressurization.

Specific Logistic Requirements

Packaging & Container Compatibility
  • Primary Container: High-Density Polyethylene (HDPE) or Glass (Amber).[1]

    • Avoid: Metal containers (Aluminum/Steel) unless lined, as HCl generation can corrode metal rapidly [1].[1]

  • Venting: If the waste is suspected to be slowly hydrolyzing, use a vented cap (e.g., Nalgene® vented closure) for the first 24 hours of storage to prevent pressure buildup.[1]

Labeling Protocol

Labels must be GHS compliant and specific. Do not use generic "Waste" tags.

  • Header: HAZARDOUS WASTE

  • Constituents: "Halogenated Organics: Dichloropyrimidine derivative, Dichloromethane (if used as solvent)."[1]

  • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Irritant.[1]

Segregation Rules
  • DO NOT MIX WITH:

    • Strong Oxidizers: (Peroxides, Nitric Acid) -> Risk of violent decomposition.[1]

    • Strong Amines: (unless intended for quenching) -> Risk of rapid exotherm.[1]

    • Metals: (Zn, Mg powder) -> Risk of organometallic formation or reduction.[1][8]

Emergency Spill Response

  • PPE: Nitrile gloves are insufficient for prolonged direct contact with halogenated pyrimidines.[1] Use Silver Shield/4H® (Laminate) gloves or double-gloved Nitrile (change immediately upon splash) [2].[1]

Protocol:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • Neutralize (Solid Spill): Cover with Soda Ash or Sodium Bicarbonate to neutralize potential acidity.[1] Sweep carefully to avoid dust generation.[1]

  • Absorb (Liquid Spill): Use Vermiculite or Dry Sand.[1] Do not use combustible materials like sawdust.[1]

  • Disposal: Collect all spill material into a wide-mouth HDPE jar. Label as "Spill Debris: Corrosive/Halogenated."[1]

References

  • United States Environmental Protection Agency (EPA). (2024).[1] RCRA Regulations and Keywords for Halogenated Solvents (F-Codes and D-Codes).[1] Hazardous Waste Generator Improvements Rule.[1] [Link][1]

  • PubChem. (2024).[1] Compound Summary: 4,6-Dichloropyrimidine (Analogous Reactivity Data).[1] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.